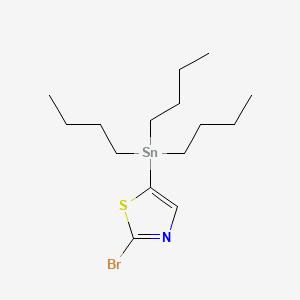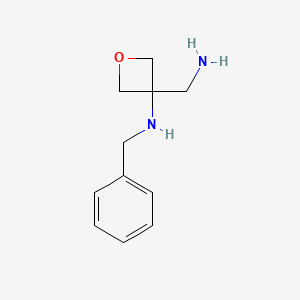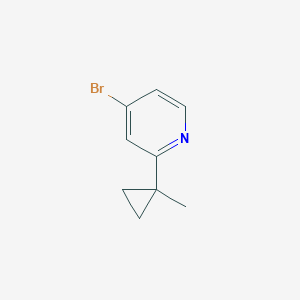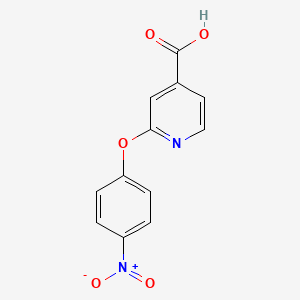
2-(4-Nitrophenoxy)pyridine-4-carboxylic acid
Übersicht
Beschreibung
“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1183195-58-5 . It has a molecular weight of 260.21 . The IUPAC name for this compound is 2-(4-nitrophenoxy)isonicotinic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is 1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Green Synthesis of Heterocyclic Compounds
2-(4-Nitrophenoxy)pyridine-4-carboxylic acid can serve as an effective catalyst in the green synthesis of heterocyclic compounds, such as pyrazolo[3,4-b]quinolinones . This process is environmentally friendly and offers high yields of the desired products, making it a valuable method in pharmaceutical chemistry .
Magnetic Nanoparticle Functionalization
This compound has been used to functionalize Fe3O4 nanoparticles , creating a magnetic catalyst that can be employed in the synthesis of pyrano[3,2-b]pyranone derivatives . The catalyst can be easily separated using an external magnet and is reusable without significant loss of efficiency .
Neuroprotective Applications
As an endogenous metabolite of L-tryptophan, derivatives of pyridine carboxylic acid have shown a range of neuroprotective effects. This suggests potential applications in the development of treatments for neurological disorders .
Immunological Effects
The immunomodulatory properties of pyridine carboxylic acid derivatives could be harnessed for therapeutic purposes, particularly in regulating immune responses and treating autoimmune diseases .
Anti-proliferative Effects
There is evidence to suggest that these compounds possess anti-proliferative effects, which could be explored for use in cancer therapy, specifically in the inhibition of tumor growth and proliferation .
Catalysis in Organic Synthesis
2-(4-Nitrophenoxy)pyridine-4-carboxylic acid can act as a catalyst in various organic synthesis reactions, contributing to the development of new synthetic methodologies that are more efficient and environmentally sustainable .
Development of Bioactive Molecules
The compound’s role in the synthesis of bioactive molecules is significant, especially in the context of drug design and discovery. Its use in multi-component reactions can lead to the creation of complex molecules with potential pharmacological applications .
Environmental Impact Reduction
Utilizing this compound in chemical synthesis can reduce the environmental impact by minimizing waste production and energy consumption. This aligns with the principles of green chemistry and sustainable development .
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWEGXVPGEEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



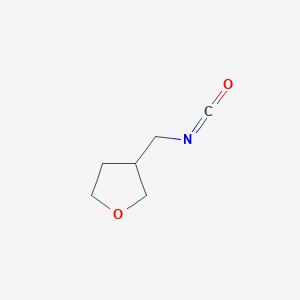
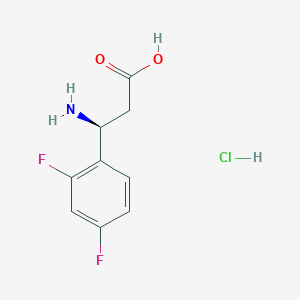
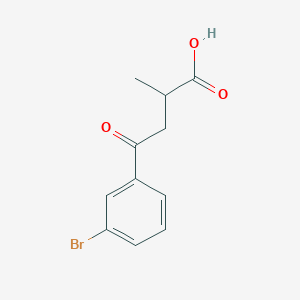

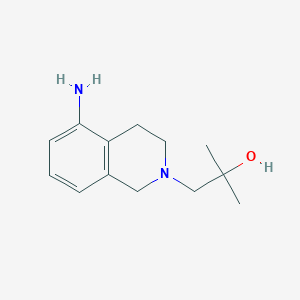
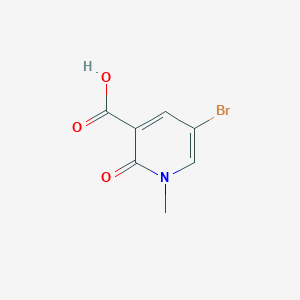
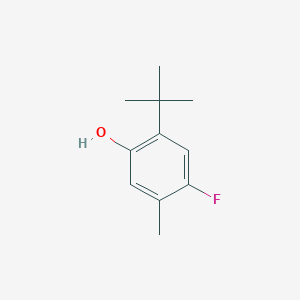
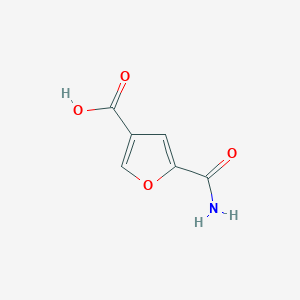
![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)
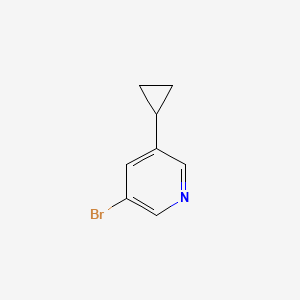
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)
